4-[(2-chlorobenzyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione

quinazoline-2(1H)-thione Bcl-xL inhibitor structure-activity relationship

Researchers targeting Bcl-2 family proteins often face scaffold limitations where minor substituent changes cause >10-fold IC50 shifts. 4-[(2-Chlorobenzyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione (CAS 901721-10-6) provides a precisely defined 2-chlorobenzylamino pharmacophore for definitive SAR exploration at the P2/P4 hydrophobic groove. - Enables direct experimental comparison with 4-anilinoquinazoline kinase inhibitors, offering a divergent selectivity fingerprint due to its 2-thione moiety. - Supplied at ≥95% purity, suitable for covalent probe development targeting cysteine residues via the thione warhead. - Sourced reliably to avoid supply chain disruptions during iterative medicinal chemistry campaigns.

Molecular Formula C17H16ClN3O2S
Molecular Weight 361.84
CAS No. 901721-10-6
Cat. No. B2465811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2-chlorobenzyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione
CAS901721-10-6
Molecular FormulaC17H16ClN3O2S
Molecular Weight361.84
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC(=S)N2)NCC3=CC=CC=C3Cl)OC
InChIInChI=1S/C17H16ClN3O2S/c1-22-14-7-11-13(8-15(14)23-2)20-17(24)21-16(11)19-9-10-5-3-4-6-12(10)18/h3-8H,9H2,1-2H3,(H2,19,20,21,24)
InChIKeyPOTWLXDKRZAGFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity and Research-Grade Procurement


4-[(2-chlorobenzyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione (CAS 901721-10-6) is a synthetic small molecule belonging to the quinazoline-2(1H)-thione family, characterized by a 2-chlorobenzylamino substituent at the 4-position and methoxy groups at the 6- and 7-positions . Quinazoline-2(1H)-thiones have been investigated as potential inhibitors of antiapoptotic Bcl-2 family proteins (Bcl-xL, Bcl-2, Mcl-1) and as scaffolds in kinase inhibitor programs [1]. This compound is commercially available from multiple research chemical suppliers and is typically offered at ≥95% purity for non-human research use only .

Bcl-xL inhibitor SAR studies — quinazoline-2(1H)-thione scaffold with 2-chlorobenzylamino substitution for hydrophobic groove pocket exploration
Kinase inhibitor profiling — structurally distinct from 4-anilinoquinazoline chemotype; enables scaffold-comparison workflow
Research-grade procurement — commercially available at ≥95% purity; for non-human research use only

Structural Uniqueness Among Quinazoline-2(1H)-thione Analogs


Within the quinazoline-2(1H)-thione series, the specific combination of the 4-(2-chlorobenzylamino) group with the 6,7-dimethoxy substitution pattern is not trivial to interchange with other analogs. Structural studies on closely related quinazoline-2(1H)-thiones targeting Bcl-xL have demonstrated that modifications at the R3 position (which corresponds to the benzylamino moiety in the target compound) profoundly alter inhibitor binding at the hydrophobic groove P2, P4, and P5 subsites [1]. For instance, replacement of a 2-methoxybenzyl group with furan, naphthyl, or other benzyl variants in the same scaffold produced IC50 shifts exceeding 10-fold to >100 μM, underscoring that even small substituent changes on the benzyl ring dramatically affect target engagement [1]. Therefore, direct substitution of 4-[(2-chlorobenzyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione with another 4-amino-quinazoline-2(1H)-thione analog cannot be assumed to preserve biological activity without experimental verification.

!
Benzyl ring substitution is not interchangeable. Even minor changes on the benzyl ring produced large shifts in target engagement in related analogs; activity may not transfer.
!
4-amino-quinazoline-2(1H)-thione analogs are not drop-in replacements. Binding at Bcl-xL P2, P4, and P5 subsites is highly substituent-dependent; direct substitution requires experimental verification.
!
Kinase fingerprint may differ from 4-anilinoquinazoline chemotype. The 2-thione and 2-chlorobenzylamino features may produce a divergent inhibition profile; scaffold equivalence cannot be assumed.

Comparative Evidence vs. Structural Analogs


Quantitative Comparative Data Gap Advisory

An exhaustive search of primary research articles, patents, and authoritative databases (PubMed, BindingDB, PubChem, Google Patents, ACS Publications) for quantitative comparative data involving 4-[(2-chlorobenzyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione (CAS 901721-10-6) against defined comparator compounds was conducted in compliance with source exclusion rules. No direct head-to-head comparison, cross-study comparable dataset, or class-level quantitative evidence meeting the required evidentiary standards (explicit comparator, quantitative data for both target and comparator, defined assay/model/system) was identified within the permissible source space [1][2]. The compound does not appear in the compound tables of the primary Bcl-xL quinazoline-2(1H)-thione SAR study [2], nor in BindingDB entries for dimethoxyquinazoline-2(1H)-thione derivatives [1]. This data gap precludes the generation of a quantitative evidence guide at the present time. Procurement decisions must therefore rely on structural uniqueness arguments (Section 2) and vendor-provided quality specifications (identity, purity ≥95%) rather than on empirically demonstrated differential biological performance.

Comparative data availability
Data gap advisory
No direct head-to-head or class-level quantitative evidence identified for this compound vs. defined comparators
Procurement decisions rely on structural uniqueness arguments and vendor quality specifications
Sources searched: BindingDB, PubMed, PubChem, ACS Publications; compound not found in primary Bcl-xL SAR study tables
quinazoline-2(1H)-thione Bcl-xL inhibitor structure-activity relationship

Research Application Scenarios Based on Structural Potential


Bcl-xL Inhibitor Scaffold Hopping and SAR Expansion

Researchers pursuing novel Bcl-xL inhibitors can employ 4-[(2-chlorobenzyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione as a scaffold-hopping starting point to explore the SAR of the 2-chlorobenzyl substituent at the R3 position. Published SAR data on the quinazoline-2(1H)-thione series demonstrate that the benzyl substituent profoundly influences inhibitory potency, with IC50 values varying from single-digit micromolar to >100 μM depending on the benzyl ring substitution pattern [1]. Introducing a 2-chloro substituent is predicted to alter both hydrophobic contacts at the P2/P4 subsites and electronic properties of the benzyl ring, potentially yielding a unique selectivity profile relative to the published 2-methoxybenzyl lead compounds [1].

Kinase Profiling Selectivity Panel Reference Compound

Given the established role of 4-anilinoquinazoline and 4-aminoquinazoline derivatives as ATP-competitive kinase inhibitors [2], 4-[(2-chlorobenzyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione can serve as a structurally distinct reference compound in kinase selectivity profiling panels. Its 4-(2-chlorobenzylamino) group and 2-thione functionality differentiate it from the common 4-anilinoquinazoline chemotype, potentially producing a divergent kinase inhibition fingerprint. Procurement of this specific compound enables direct experimental comparison with the widely studied 4-anilinoquinazoline kinase inhibitor scaffold within the same assay platform.

Chemical Biology Probe via Thione-Specific Reactivity

The 2-thione group in quinazoline-2(1H)-thiones confers distinct chemical reactivity compared to the 2-carbonyl (quinazolinone) analogs, enabling covalent or reversible-covalent interactions with cysteine residues in target proteins [2]. 4-[(2-chlorobenzyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione can be procured for use in chemical biology experiments aimed at covalent probe development, where the combination of the 2-chlorobenzylamino recognition element and the thione warhead may yield target engagement profiles not achievable with 2-oxo analogs.

Application
Selection Property
Validation Focus
Bcl-xL inhibitor SAR and scaffold-hopping studies
2-Chlorobenzyl substituent at R3 position; reported to alter hydrophobic contacts and electronic properties
Binding-pocket engagement at P2/P4 subsites; selectivity vs. published 2-methoxybenzyl leads
Kinase selectivity profiling panel reference
4-(2-chlorobenzylamino) group with 2-thione functionality; divergent from 4-anilinoquinazoline chemotype
Kinase inhibition fingerprint comparison within the same assay platform
Chemical biology probe development
Thione group enables covalent or reversible-covalent interactions with cysteine residues
Target engagement profiles not achievable with 2-oxo analogs; selectivity in cellular context
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